molecular formula C23H20N2O3 B4176494 3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4176494
M. Wt: 372.4 g/mol
InChI Key: FWQCLAIJFUCLPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a unique structure that includes an indole core, a pyrrole ring, and various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole derivatives . This method typically involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole core.

Another method involves the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst . This method is particularly useful for introducing the allyl group into the indole structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: Electrophilic substitution reactions can occur at the indole or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole and pyrrole rings can interact with various biological receptors, leading to diverse pharmacological effects . For example, the compound may inhibit enzymes or modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.

    LSD (Lysergic acid diethylamide): A potent hallucinogen with psychoactive effects.

Uniqueness

3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific combination of functional groups and structural features. The presence of both indole and pyrrole rings, along with the allyl and hydroxyl groups, contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

3-hydroxy-3-[2-oxo-2-(4-pyrrol-1-ylphenyl)ethyl]-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-2-13-25-20-8-4-3-7-19(20)23(28,22(25)27)16-21(26)17-9-11-18(12-10-17)24-14-5-6-15-24/h2-12,14-15,28H,1,13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQCLAIJFUCLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)N4C=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
Reactant of Route 2
3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
Reactant of Route 3
3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
3-HYDROXY-3-{2-OXO-2-[4-(1H-PYRROL-1-YL)PHENYL]ETHYL}-1-(PROP-2-EN-1-YL)-2,3-DIHYDRO-1H-INDOL-2-ONE

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